molecular formula C17H17ClN6O2 B2977587 1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-39-6

1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2977587
CAS No.: 898440-39-6
M. Wt: 372.81
InChI Key: UISTWXUIKSHWCO-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazine ring system in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and nitriles under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step typically involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the triazine intermediate.

    Methylation: The final step involves the methylation of the triazine ring to introduce the methyl groups at the desired positions. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, further diversifying the chemical structure.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, which can provide insights into its potential therapeutic uses.

    Medicine: The compound has shown promise in preclinical studies as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be compared with other similar compounds, such as:

    1,2,4-triazine derivatives: These compounds share the triazine ring system and exhibit similar biological activities, but differ in their substituents and overall structure.

    Purine derivatives: Compounds with purine ring systems also show diverse biological activities and are used in various therapeutic applications. The presence of the triazine ring in the compound of interest provides additional chemical diversity and potential for unique interactions.

    Benzyl-substituted heterocycles: These compounds have benzyl groups attached to heterocyclic rings, similar to the chlorobenzyl group in the compound of interest. The specific substituents and ring systems can significantly influence their biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of the triazine and purine ring systems, along with the chlorobenzyl and methyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-5-4-6-12(18)7-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISTWXUIKSHWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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